3,4-Dichloro-2-fluorotoluene
Overview
Description
3,4-Dichloro-2-fluorotoluene is an organic compound belonging to the family of toluene derivatives. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a toluene ring. This compound has various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-fluorotoluene typically involves the halogenation of toluene derivatives. One common method is the reaction of 3,4-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3,4-dichloro-2-fluorobenzoic acid or 3,4-dichloro-2-fluorobenzaldehyde.
Reduction: Formation of 3,4-dichlorotoluene or 2-fluorotoluene.
Scientific Research Applications
3,4-Dichloro-2-fluorotoluene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluorotoluene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with one chlorine atom.
2-Chloro-4-fluorotoluene: Differently positioned chlorine and fluorine atoms.
Uniqueness
3,4-Dichloro-2-fluorotoluene is unique due to the specific positioning of its chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Biological Activity
3,4-Dichloro-2-fluorotoluene (C7H5Cl2F) is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom on a toluene backbone. This unique substitution pattern confers distinct chemical properties that influence its biological activity. The following sections explore its biological mechanisms, relevant case studies, and research findings.
The molecular structure of this compound allows for significant interactions with biological systems. The halogen substituents enhance the compound's binding affinity to various molecular targets, including enzymes and receptors. This can lead to alterations in enzymatic activity and cellular signaling pathways, making it a compound of interest in pharmacology and medicinal chemistry.
Biological Activity Overview
Research has indicated that this compound exhibits potential antitumor and anti-inflammatory activities. Its derivatives have been studied for their ability to inhibit cancer cell proliferation and modulate enzymatic activities associated with tumor progression.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results demonstrated significant anti-proliferative effects, particularly against human epidermoid carcinoma (A431) and non-small cell lung cancer (H1975) cells. The following table summarizes the findings:
Compound | Cell Line | IC50 (μM) |
---|---|---|
16a | A431 | 1.64 |
16b | H1975 | >40 |
Vandetanib | A431 | 0.85 |
Vandetanib | H1975 | 4.81 |
The derivatives showed IC50 values lower than standard treatments like Vandetanib, indicating their potential as effective anticancer agents.
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of specific enzymes related to tumor progression and inflammation by derivatives of this compound. The results suggested that these compounds could effectively inhibit enzyme activity, thereby potentially reducing tumor growth and inflammatory responses.
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary studies indicate that halogenated compounds may interact with cellular mechanisms leading to cytotoxic effects. Comprehensive studies are necessary to elucidate these interactions further, particularly concerning human health and ecological impacts .
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJCANVVANPZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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